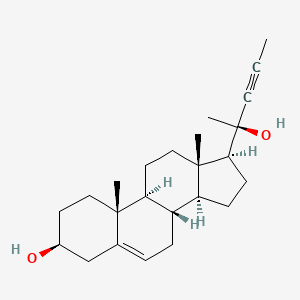
20-(1-Propynyl)-5-pregnen-3,20-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-(1-Propynyl)-5-pregnen-3,20-diol, also known as this compound, is a useful research compound. Its molecular formula is C24H36O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research Applications
Substrate for Enzymatic Studies
20-(1-Propynyl)-5-pregnen-3,20-diol serves as a substrate for the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . It is utilized to investigate the enzyme's activity under varying conditions, such as reduced oxygen tension. Studies have shown that at a concentration of 1 μg/mL , this compound can effectively facilitate the examination of time-dependent effects on 3β-HSD activity .
Progestin Precursor Studies
This compound acts as a precursor in studies related to progestins, particularly in assessing the influence of splenic macrophages on progestin secretion from luteal cells. Such research is crucial for understanding reproductive physiology and potential implications in fertility treatments .
Pharmacological Applications
Neurosteroid Research
this compound has been implicated in neurosteroid research, particularly regarding its role in neuroprotection and cognitive function. Pregnenolone derivatives have been shown to enhance memory and neurological recovery, indicating potential applications in treating cognitive impairments and neurodegenerative diseases .
GABA Receptor Modulation
Research indicates that derivatives of this compound can modulate the GABA_A receptor complex, which is significant for addressing anxiety, seizures, and mood disorders. In experimental setups using Xenopus oocytes , the effects of various steroid derivatives on GABA-evoked currents have been documented, showcasing their potential therapeutic benefits .
Therapeutic Applications
Metabolic Syndrome and CNS Disorders
The compound's derivatives are being explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in treating metabolic syndrome conditions such as type 2 diabetes and obesity. Additionally, these compounds may offer therapeutic avenues for central nervous system disorders like Alzheimer's disease through their neuroactive properties .
Table 1: Summary of Applications
Table 2: Case Studies Overview
Eigenschaften
CAS-Nummer |
86562-07-4 |
|---|---|
Molekularformel |
C24H36O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxypent-3-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H36O2/c1-5-12-24(4,26)21-9-8-19-18-7-6-16-15-17(25)10-13-22(16,2)20(18)11-14-23(19,21)3/h6,17-21,25-26H,7-11,13-15H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
DHUMPSYBGWWJTC-OPKHLUCYSA-N |
SMILES |
CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Isomerische SMILES |
CC#C[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Kanonische SMILES |
CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Synonyme |
20-(1-propynyl)-5-pregnen-3,20-diol 20-PP-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















